rotenone

Übersicht

Beschreibung

5’beta-Rotenone: is a naturally occurring compound extracted from the roots and stems of plants belonging to the Leguminosae family, particularly the genera Lonchocarpus, Millettia, Tephrosia, and Derris . It is an isoflavone known for its potent insecticidal and piscicidal properties . Historically, it has been used extensively in agriculture and pest control . its high toxicity, especially its ability to induce Parkinson-like symptoms, has limited its use .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5’beta-Rotenone involves several steps, starting from the basic isoflavone structure. The biosynthetic pathway includes the oxidation and 1,2-rearrangement of the aryl moiety into the isoflavone, followed by ortho-hydroxylation and subsequent hydroxylation and methylation reactions .

Industrial Production Methods: Industrial production of 5’beta-Rotenone typically involves extraction from plant sources. The roots and stems of plants like Lonchocarpus and Derris are harvested, dried, and ground. The compound is then extracted using solvents such as ethanol or methanol . The extract is purified through various chromatographic techniques to obtain pure 5’beta-Rotenone .

Analyse Chemischer Reaktionen

Types of Reactions: 5’beta-Rotenone undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various quinone derivatives.

Reduction: Reduction reactions can convert it into less toxic dihydro derivatives.

Substitution: Various substitution reactions can occur on the aromatic ring, leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Major Products:

Oxidation Products: Quinone derivatives.

Reduction Products: Dihydro derivatives.

Substitution Products: Various substituted isoflavones.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 5’beta-Rotenone is used as a model compound to study the mechanisms of isoflavone biosynthesis and the effects of various chemical reactions on its structure .

Biology: In biological research, it is used to study mitochondrial function and the role of mitochondrial complex I in cellular respiration . It is also used to induce models of Parkinson’s disease in animals for studying neurodegeneration .

Medicine: In medicine, 5’beta-Rotenone is used to investigate the mechanisms of neurotoxicity and to develop potential treatments for neurodegenerative diseases . It is also studied for its potential anti-cancer properties .

Industry: In industry, 5’beta-Rotenone is used as an insecticide and piscicide . due to its high toxicity, its use is regulated and limited in many countries .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Rotenoisin A: A derivative of rotenone with similar neurotoxic effects but different potency.

Baicalin: A natural compound that can counteract this compound toxicity through its antioxidant properties.

Uniqueness: 5’beta-Rotenone is unique due to its potent inhibition of mitochondrial complex I and its ability to induce Parkinson-like symptoms . Its high toxicity and specific mechanism of action make it a valuable tool in scientific research, particularly in the study of neurodegenerative diseases .

Biologische Aktivität

Rotenone is a naturally occurring compound primarily extracted from the roots of plants in the Derris and Lonchocarpus genera. It has gained attention due to its potent biological activities, particularly as an inhibitor of mitochondrial complex I, making it a valuable tool in both pharmacological research and as a pesticide. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant case studies.

This compound acts primarily as an inhibitor of mitochondrial complex I , which is crucial for the electron transport chain (ETC) in cellular respiration. By inhibiting this complex, this compound disrupts ATP production and promotes the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cells. This mechanism has implications for various diseases, including neurodegenerative disorders like Parkinson's disease, where mitochondrial dysfunction is a key feature .

Table 1: Mechanisms of this compound Action

| Mechanism | Description |

|---|---|

| Complex I Inhibition | Inhibits electron transport, reducing ATP synthesis |

| ROS Production | Leads to oxidative stress and potential cell death |

| Microtubule Assembly Inhibition | Disrupts cytoskeletal integrity, affecting cell proliferation |

Biological Effects

This compound's biological effects extend beyond mitochondrial inhibition. Research has shown that it impacts various physiological systems:

- Hematological Changes : In animal models, this compound administration resulted in significant alterations in blood parameters, including increased erythrocyte count and hemoglobin concentration after prolonged exposure. These changes suggest an effect on erythropoiesis and overall hematological health .

- Liver Function : Histopathological studies indicate that this compound treatment leads to glycogen depletion in hepatocytes and alterations in lipid metabolism. Notably, triglyceride levels decreased significantly, while blood glucose levels dropped after two weeks of treatment .

- Neuroprotective Studies : Recent studies have explored the protective effects of compounds against this compound-induced toxicity in neuronal cells. For instance, 1,4-naphthoquinones were shown to mitigate ROS production and maintain mitochondrial membrane potential when co-administered with this compound .

Case Study 1: this compound in Neurodegeneration Research

A study utilized this compound to model Parkinson's disease in rodents. The results demonstrated that chronic exposure led to significant dopaminergic neuron loss in the substantia nigra, mimicking the pathological features observed in human patients. The study highlighted the importance of mitochondrial dysfunction in the progression of neurodegenerative diseases .

Case Study 2: Hematological Effects

In another investigation focused on hematological responses, researchers treated rats with varying doses of this compound over 14 days. Significant increases in erythrocyte counts and hemoglobin levels were observed, alongside a decrease in reticulocyte counts after three days. This suggests that this compound may influence red blood cell production and maturation processes .

Research Findings

Recent findings emphasize the diverse biological activities of this compound beyond its role as a pesticide:

- Gene Expression Changes : Transcriptomic analyses revealed that this compound treatment resulted in the deregulation of numerous genes associated with mitochondrial function and oxidative stress response pathways. The liver was identified as a primary target organ for these effects .

- Potential Therapeutic Applications : Given its mechanism of action, there is growing interest in utilizing this compound as a model compound for studying mitochondrial dysfunction-related diseases. Its ability to induce oxidative stress makes it a candidate for investigating therapeutic strategies aimed at mitigating such conditions .

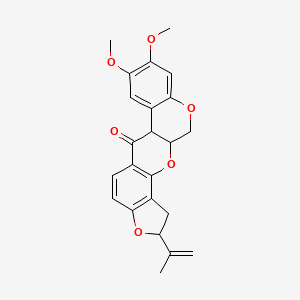

Eigenschaften

IUPAC Name |

16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16,20-21H,1,8,10H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVIOZPCNVVQFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859127 | |

| Record name | 8,9-Dimethoxy-2-(1-propen-2-yl)-1,2,12,12a-tetrahydrochromeno[3,4-b]furo[2,3-h]chromen-6(6aH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7701-84-0 | |

| Record name | 8,9-Dimethoxy-2-(1-propen-2-yl)-1,2,12,12a-tetrahydrochromeno[3,4-b]furo[2,3-h]chromen-6(6aH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.